An In-depth Technical Guide to the Chemical Properties of 3-Chlorobenzoic-D4 Acid
An In-depth Technical Guide to the Chemical Properties of 3-Chlorobenzoic-D4 Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core chemical properties of 3-Chlorobenzoic-D4 acid, a deuterated stable isotope-labeled internal standard crucial for quantitative analytical studies. This document details its physicochemical properties, alongside those of its non-labeled counterpart, 3-Chlorobenzoic acid, for comparative analysis. Furthermore, it outlines detailed experimental protocols for the determination of these key characteristics and presents a logical framework for understanding the relationships between its properties.
Core Chemical and Physical Properties
The incorporation of four deuterium atoms into the benzene ring of 3-Chlorobenzoic acid results in a molecule with a higher molecular weight, a property leveraged in mass spectrometry-based analytical methods. While its chemical reactivity is nearly identical to the unlabeled form, this isotopic substitution provides a distinct mass spectrometric signature, enabling its use as an internal standard for accurate quantification of 3-Chlorobenzoic acid in complex matrices.
Quantitative Data Summary
The following tables summarize the key quantitative data for 3-Chlorobenzoic-D4 acid and its non-deuterated analog.
Table 1: General and Physical Properties
| Property | 3-Chlorobenzoic-D4 Acid | 3-Chlorobenzoic Acid |
| Molecular Formula | C₇D₄HClO₂[1] | C₇H₅ClO₂[2][3][4] |
| Molecular Weight | 160.59 g/mol [1] | 156.57 g/mol |
| Appearance | White to off-white crystalline solid/powder | White to off-white crystalline solid/powder |
| Melting Point | Not explicitly stated for D4, but expected to be similar to the unlabeled compound. | 153 - 159 °C |
| Boiling Point | Not available | 275 °C |
| Solubility | Stable if stored under recommended conditions. Expected to have similar solubility to the unlabeled compound. | Sparingly soluble in water (0.45 g/L). More soluble in polar organic solvents like ethanol, acetone, and dimethylformamide. |
| pKa | Not explicitly stated for D4, but expected to be very similar to the unlabeled compound. | ~3.8 (implied, as it is a carboxylic acid) |
Table 2: Identification and Isotopic Information
| Identifier | 3-Chlorobenzoic-D4 Acid | 3-Chlorobenzoic Acid |
| CAS Number | 2098655-72-0 | 535-80-8 |
| Isotopic Enrichment | ≥98 atom % D | Not Applicable |
| Synonyms | 3-chloro-2,4,5,6-tetradeuteriobenzoic acid, m-Chlorobenzoic Acid-d4 | m-Chlorobenzoic acid |
Experimental Protocols
Detailed methodologies for determining the key physicochemical properties of 3-Chlorobenzoic-D4 acid are presented below. These protocols are based on standard laboratory procedures for organic compounds.
Melting Point Determination (Capillary Method)
This protocol is based on the principles outlined in the United States Pharmacopeia (USP) general chapter <741>.
Objective: To determine the temperature range over which the solid 3-Chlorobenzoic-D4 acid transitions to a liquid.
Apparatus:
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Melting point apparatus with a calibrated thermometer or temperature probe.
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Capillary tubes (sealed at one end).
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Mortar and pestle.
Procedure:
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Sample Preparation: A small amount of dry 3-Chlorobenzoic-D4 acid is finely powdered using a mortar and pestle.
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Capillary Loading: The open end of a capillary tube is tapped into the powdered sample, and the sample is compacted into the sealed end by tapping the tube. The sample height in the capillary should be 2-4 mm.
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Measurement: The loaded capillary tube is placed in the heating block of the melting point apparatus.
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Heating Rate: The sample is heated at a slow, controlled rate, typically 1-2 °C per minute, especially when approaching the expected melting point.
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Observation: The temperature at which the first drop of liquid appears is recorded as the onset of melting. The temperature at which the last solid crystal melts is recorded as the completion of melting. The melting range is the interval between these two temperatures.
Water Solubility Determination (Flask Method)
This protocol is based on the OECD Guideline 105 for testing of chemicals.
Objective: To determine the saturation concentration of 3-Chlorobenzoic-D4 acid in water at a specific temperature.
Apparatus:
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Erlenmeyer flasks with stoppers.
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Constant temperature water bath or incubator.
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Analytical balance.
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Magnetic stirrer and stir bars.
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Filtration apparatus (e.g., syringe filters with a pore size of 0.45 µm).
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A suitable analytical instrument for quantification (e.g., HPLC-UV or LC-MS).
Procedure:
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Sample Preparation: An excess amount of 3-Chlorobenzoic-D4 acid is added to a known volume of deionized water in an Erlenmeyer flask.
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Equilibration: The flask is sealed and placed in a constant temperature bath (e.g., 25 °C). The mixture is stirred for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
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Phase Separation: The stirring is stopped, and the mixture is allowed to stand at the same temperature to allow the undissolved solid to settle.
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Sampling and Filtration: An aliquot of the supernatant is carefully withdrawn and immediately filtered to remove any undissolved particles.
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Quantification: The concentration of 3-Chlorobenzoic-D4 acid in the clear filtrate is determined using a validated analytical method, such as HPLC-UV or LC-MS.
pKa Determination (Potentiometric Titration)
This protocol is based on standard methods for determining the acid dissociation constant.
Objective: To determine the pKa of the carboxylic acid group of 3-Chlorobenzoic-D4 acid.
Apparatus:
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pH meter with a combination pH electrode, calibrated with standard buffers.
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Burette.
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Beaker.
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Magnetic stirrer and stir bar.
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Standardized solution of a strong base (e.g., 0.1 M NaOH).
Procedure:
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Sample Preparation: A known amount of 3-Chlorobenzoic-D4 acid is accurately weighed and dissolved in a known volume of deionized water (or a water-cosolvent mixture if solubility is low).
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Titration Setup: The beaker containing the acid solution and a magnetic stir bar is placed on a magnetic stirrer, and the calibrated pH electrode is immersed in the solution.
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Titration: The standardized NaOH solution is added in small, precise increments from the burette. After each addition, the solution is allowed to equilibrate, and the pH is recorded.
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Data Analysis: A titration curve is generated by plotting the pH versus the volume of NaOH added. The equivalence point is determined from the inflection point of the curve. The pKa is the pH at the half-equivalence point (the point where half of the acid has been neutralized).
Signaling Pathways and Logical Relationships
As a deuterated internal standard, 3-Chlorobenzoic-D4 acid is not expected to be involved in biological signaling pathways. Its primary role is in analytical chemistry. The following diagram illustrates the logical relationship between its key properties and its application.
Caption: Logical flow from identity to application of 3-Chlorobenzoic-D4 acid.
This guide serves as a foundational resource for researchers and professionals working with 3-Chlorobenzoic-D4 acid. The provided data and protocols are intended to support the accurate and effective use of this important analytical standard in drug development and scientific research.
